Home > Products > Building Blocks P10394 > 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine - 1423025-46-0

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-1740155
CAS Number: 1423025-46-0
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines

Relevance: The 4-arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines are structurally related to 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine through the presence of the pyrazolo[3,4-b]pyridine moiety and the amino group substitution at the 4-position. The tetrahydroquinoline ring introduces a structural variation with potential influence on the compound's properties. []

N-Mannich Bases of 4-Arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines

Relevance: The N-Mannich bases are structurally related to 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine through their shared pyrazolo[3,4-b]pyridine core and the 4-amino substitution. The additional Mannich base moiety further modifies the chemical properties and potential biological activities compared to the target compound. []

1H-pyrazolo[3,4-b]pyridin-3-ylguanidine

Relevance: 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine and 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine share the same core pyrazolo[3,4-b]pyridine structure and the 3-amino substitution. The presence of the guanidine group instead of a simple amine alters the reactivity and potential biological activities. [, ]

3,4-Dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines

Relevance: Although structurally distinct from 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine, these compounds share a common synthetic origin, highlighting the versatility of the pyrazolo[3,4-b]pyridin-3-amine scaffold for building diverse heterocyclic systems. [, ]

Overview

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a fused ring system consisting of a pyrazole and a pyridine ring, making it part of a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound is primarily recognized for its role in drug discovery and development, particularly in targeting various biological pathways.

Source and Classification

This compound is classified under heterocyclic compounds due to its unique structural framework that includes both nitrogen-containing rings. It is often synthesized for research purposes and has been the subject of various studies aimed at understanding its chemical properties and biological activities. The compound can be sourced from chemical suppliers specializing in fine chemicals and research reagents, such as Sigma-Aldrich and Benchchem .

Synthesis Analysis

Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine typically involves several methods:

  1. Condensation Reactions: One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, often catalyzed by trifluoroacetic acid. This reaction can produce various derivatives through a combinatorial approach.
  2. Cyclization: Another approach involves cyclizing 5-amino-1-phenylpyrazole with unsaturated ketones in the presence of Lewis acid catalysts like zirconium tetrachloride. This method has shown promise in generating novel pyrazolo[3,4-b]pyridines with specific substituents .

Technical Details

The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice (commonly ethanol or dimethylformamide), and the use of catalysts to enhance yields and selectivity. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine can be represented as follows:

  • Molecular Formula: C8_8H8_8N4_4
  • Molecular Weight: 164.18 g/mol
  • Structural Features: The compound contains a pyrazole ring fused to a pyridine ring with an amino group at the 3-position of the pyridine ring.

Data

The structural integrity and characteristics can be analyzed using various computational chemistry tools to predict stability and reactivity based on molecular dynamics simulations or density functional theory calculations.

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine participates in several chemical reactions:

  • Oxidation: The compound can undergo oxidation with agents like hydrogen peroxide or potassium permanganate to yield hydroxylated derivatives.
  • Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert this compound into amine derivatives.
  • Substitution Reactions: Nucleophilic substitution reactions are common, often involving reagents such as sodium methoxide or potassium tert-butoxide to introduce new functional groups .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific biological targets. The compound has been shown to bind to certain enzymes and receptors within cellular pathways:

  • Cell Proliferation Inhibition: It may inhibit cell proliferation by modulating signaling pathways associated with cancer growth.
  • Induction of Apoptosis: The compound can induce apoptosis in cancer cells through mechanisms that involve caspase activation and mitochondrial pathway engagement.

Research indicates that its binding affinity and selectivity towards specific targets can lead to significant therapeutic effects in various disease models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.

Relevant Data

  • Melting Point: Approximately 340–341 °C (for certain derivatives) .
Applications

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine has several significant applications:

  1. Medicinal Chemistry: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting cancer and infectious diseases.
  2. Biological Studies: Researchers explore its potential antimicrobial properties and other biological activities that could lead to novel treatments.
  3. Material Science: The unique properties of this compound make it suitable for developing new materials with specific functionalities.
Historical Evolution and Discovery of Pyrazolo[3,4-b]pyridine Derivatives

Early Synthetic Approaches to Pyrazolo[3,4-b]pyridine Scaffolds

The foundational synthetic strategies for pyrazolo[3,4-b]pyridines emerged through two dominant routes: pyridine-ring closure onto preformed pyrazole systems and pyrazole-ring construction on functionalized pyridine precursors. The latter approach proved particularly efficient for generating C3-aminopyrazolo[3,4-b]pyridines. A seminal method involved the condensation of 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate under reflux conditions (e.g., ethylene glycol at 165°C, ethanol, or butanol), yielding 3-amino-1H-pyrazolo[3,4-b]pyridines in moderate to excellent yields (60–96%) [4]. This reaction proceeds via nucleophilic displacement of chlorine by hydrazine, followed by intramolecular cyclization through attack of the hydrazino group on the adjacent nitrile functionality [4].

Microwave-assisted synthesis later enhanced this methodology, reducing reaction times from hours to minutes (15 min at 50°C) while achieving 96% yields [4]. Alternative routes included:

  • Reaction of ethyl pyridine-2(1H)-thioacetate with hydrazine hydrate to form pyrazolo[3,4-b]pyridine cores [4].
  • Bromination of 6-methoxy-1H-pyrazolo[3,4-b]pyridine using N-bromosuccinimide (NBS) to introduce functional handles at C3 [4].
  • Smiles rearrangement of pyridin-2-yl-2-oxo-N-phenyl propane hydrazonothioates under basic conditions, enabling access to polysubstituted C3-amine derivatives [4].

Table 1: Key Early Synthetic Methods for Pyrazolo[3,4-b]pyridine Scaffolds

PrecursorReagent/ConditionsProductYield (%)Reference
2-Chloro-3-cyanopyridineHydrazine hydrate, ethylene glycol, 165°C3-Amino-1H-pyrazolo[3,4-b]pyridine60–82% [4]
2-Chloro-3-cyanopyridineHydrazine hydrate, MW, 50°C, 15 min3-Amino-1H-pyrazolo[3,4-b]pyridine96% [4]
Ethyl pyridine-2(1H)-thioacetateHydrazine hydrate, ethanol, reflux1H-Pyrazolo[3,4-b]pyridine75–90% [4]
6-Methoxy-1H-pyrazolo[3,4-b]pyridineNBS, DMF, rt3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine85% [4]

Emergence of 1H-Tautomer Dominance in Structural Studies

Tautomeric equilibria between 1H- and 2H-pyrazolo[3,4-b]pyridine forms initially complicated structural characterization. However, computational and experimental studies conclusively established the thermodynamic preference for the 1H-tautomer. AM1 calculations revealed a substantial energy difference of 37.03 kJ/mol (≈9 kcal/mol) favoring the 1H-tautomer due to optimal aromaticity across both rings [8]. This stability arises from the delocalization of the pyrazole nitrogen lone pair across the bicyclic system, maintaining full heteroaromatic character [4] [8].

In contrast, the 2H-tautomer disrupts peripheral conjugation and is typically observed only when the pyridine ring is non-aromatic (e.g., tetrahydropyridone derivatives) [8]. Database analyses (SciFinder, DrugBank) corroborate this predominance: Over 300,000 reported 1H-tautomers exist compared to only ≈83,000 2H-analogues, with the latter primarily stabilized by N2-substituents like methyl or phenyl [8]. Critically, all 14 pharmaceutical agents containing this scaffold in development or clinical use (e.g., vericiguat, riociguat) adopt the 1H-configuration [8]. Structural evidence from PubChem entries (CID 136264588 vs. CID 241369) further confirms that saturated variants like 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine exclusively adopt the 1H-form [2] [3].

Table 2: Comparative Analysis of Pyrazolo[3,4-b]pyridine Tautomers

Property1H-Tautomer2H-Tautomer
Energy (AM1)37.03 kJ/mol lowerHigher energy
AromaticityFull 10π-electron system across both ringsDisrupted conjugation
Representative Compounds>300,000 (SciFinder)≈83,000 (mostly N2-substituted)
Drug Development Status14 candidates (2 approved)None
Saturated VariantsExclusive form (e.g., CID 136264588)Not observed

Key Milestones in Functionalization of C3-Amine Substituents

The C3-amino group of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine serves as a versatile handle for structural diversification, driving pharmacological optimization. Early derivatization focused on Schiff base formation through condensation with aldehydes, yielding imines with enhanced bioactivity profiles. For example, condensation with p-chlorobenzaldehyde or 1H-indole-3-carbaldehyde produced antimicrobial and antiproliferative agents active against Fusarium oxysporum (MIC = 0.98 µg/mL) and breast adenocarcinoma cells (IC50 = 0.0001 µM) [9].

Significant breakthroughs emerged with the design of kinase-targeting derivatives. Incorporating 2,6-dichloro-3,5-dimethoxyphenyl motifs at C3 yielded potent FGFR inhibitors (e.g., compound 4a, FGFR1 IC50 = 0.3 nM). This scaffold’s binding mode involves critical hydrogen bonds between the C3-amide linker and Ala564/Glu562 residues, while the N1-H participates in a key interaction with Glu562 [5]. Structure-activity relationship (SAR) studies demonstrated that N-methylation of the pyrazolopyridine core abolished activity (IC50 > 5 µM), underscoring the indispensability of the N1-H for kinase inhibition [5].

Recent innovations leverage C3-amine modifications for dual-pathway therapeutics. Derivative 2 (from pyrazolo[3,4-b]pyridine series) exhibits dual sGC stimulation and AMPK inhibition, reducing pulmonary arterial hypertension (PAH) in vivo via synergistic vasodilation and vascular remodeling inhibition [1]. This bifunctional activity translated to decreased right ventricular systolic pressure (RVSP) and attenuated pulmonary artery medial thickness in hypoxic rat models [1].

Table 3: Pharmacologically Significant C3-Amine Modifications

C3 ModificationBiological Target/ActivityPotency/EfficacyApplication
Schiff bases (e.g., 6b)AntiproliferativeIC50 = 0.0001 µM (MCF7)Breast cancer [9]
2,6-Dichloro-3,5-dimethoxyphenylamideFGFR1 inhibitionIC50 = 0.3 nMAnticancer [5]
N-AcylhydrazonesAnalgesicNot reportedPain management [4]
Dual sGC stimulator/AMPK inhibitorPulmonary vasodilation & anti-remodelingRVSP reduction >30%Pulmonary arterial hypertension [1]

Summary of Key Compounds Mentioned:

  • Riociguat/Vericiguat: Approved cardiovascular drugs with 1H-pyrazolo[3,4-b]pyridine cores [4]
  • WRH-2412: Antitumor pyrazolo[3,4-b]pyridine derivative [4]
  • Compound 4a: FGFR inhibitor (IC50 = 0.3 nM) [5]
  • Compound 2: Dual sGC stimulator/AMPK inhibitor for PAH [1]
  • Compound 7b: Antiproliferative Schiff base (IC50 = 0.0001 µM) [9]

Properties

CAS Number

1423025-46-0

Product Name

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C6H10N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H2,(H4,7,8,9,10)

InChI Key

NQSQLNVGDHZRMU-UHFFFAOYSA-N

SMILES

C1CC2=C(NN=C2NC1)N

Canonical SMILES

C1CC2=C(NN=C2NC1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.